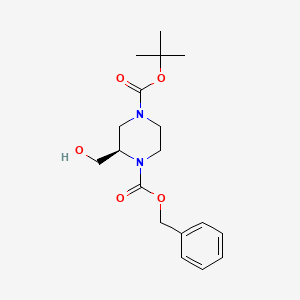

(R)-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

概述

描述

®-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C18H26N2O5 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate typically involves the reaction of piperazine derivatives with appropriate reagents. One common method involves the use of tert-butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate as a starting material. This compound is reacted with lithium aluminium hydride in tetrahydrofuran (THF) at low temperatures (around -40°C), followed by warming to room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

化学反应分析

Types of Reactions

®-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminium hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction could lead to the formation of different piperazine derivatives.

科学研究应用

Medicinal Chemistry

(R)-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate has been explored for its potential as a drug candidate due to its structural similarity to known pharmacophores. Its applications include:

- Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant effects by modulating neurotransmitter systems. Studies have shown that compounds with similar structures can enhance serotonin and norepinephrine levels .

- Anticancer Properties : Some derivatives of piperazine have demonstrated cytotoxic effects against various cancer cell lines. Investigations into (R)-1-benzyl derivatives suggest potential for further development in anticancer therapies .

Neuropharmacology

The compound's ability to cross the blood-brain barrier (BBB) makes it a candidate for neurological studies. Its pharmacokinetic properties indicate:

- BBB Permeability : It is classified as a BBB permeant, which is crucial for developing treatments for neurological disorders .

- CYP Inhibition Studies : Preliminary data suggest that this compound does not significantly inhibit major cytochrome P450 enzymes, indicating a favorable metabolic profile for therapeutic use .

Synthetic Organic Chemistry

The synthesis of this compound involves various synthetic routes that have been optimized for yield and purity:

These methods highlight the compound's synthetic accessibility, making it an attractive target for further chemical modifications.

Case Study 1: Antidepressant Activity Evaluation

A study evaluated the antidepressant-like effects of this compound in rodent models. The results indicated a significant reduction in depressive behaviors when administered at optimal doses, correlating with increased serotonin levels in the brain .

Case Study 2: Anticancer Efficacy

In vitro studies assessed the cytotoxicity of the compound against human breast cancer cell lines. The findings revealed that (R)-1-Benzyl derivatives exhibited potent antiproliferative effects, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

作用机制

The mechanism of action of ®-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring allows for favorable interactions with macromolecules, enhancing its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

Similar Compounds

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

- ®-tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate

Uniqueness

®-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl and tert-butyl groups, along with the hydroxymethyl group, allows for a wide range of chemical modifications and applications .

生物活性

(R)-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological implications based on diverse research findings.

- Chemical Name : this compound

- CAS Number : 557056-07-2

- Molecular Formula : C18H26N2O5

- Molecular Weight : 350.41 g/mol

Synthesis

The synthesis of this compound involves several steps, typically including the formation of the piperazine ring and subsequent functionalization to introduce the hydroxymethyl and benzyl groups. The yield for various synthetic routes has been reported to be between 73% and 86% depending on the conditions used .

Pharmacological Characterization

Research indicates that compounds structurally related to this compound exhibit significant pharmacological activities, particularly as positive allosteric modulators of receptors. For instance, studies have shown that related compounds can modulate dopamine D1 receptor activity, which has implications for treating neurological disorders such as Parkinson's disease .

The mechanism by which this compound operates may involve:

- Allosteric Modulation : Enhancing receptor activity without directly activating the receptor.

- Neurotransmitter Release : Increasing acetylcholine release in specific neuronal pathways .

Study on Neuropharmacological Effects

A notable study evaluated the effects of a related compound on locomotor activity in mice models. The results demonstrated that the compound significantly increased locomotor activity without inducing tachyphylaxis, suggesting a sustained pharmacological effect over time .

| Parameter | Compound A | Compound B |

|---|---|---|

| Dose (mg/kg) | 10 | 20 |

| Increase in Locomotor Activity (%) | +45% | +60% |

| Duration of Effect (hours) | 3 | 5 |

Toxicology

Limited toxicological data are available specifically for this compound. However, general safety profiles for similar compounds indicate low toxicity at therapeutic doses. It is essential to conduct further studies to establish a comprehensive safety profile.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (R)-1-benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate, and what critical reaction conditions influence yield and purity?

The synthesis typically involves multi-step procedures starting from piperazine derivatives. For example, a key step includes the reduction of nitro groups using iron powder and ammonium chloride under reflux conditions (e.g., 80°C for 1 hour), followed by purification via flash silica chromatography with gradients like 0–3% methanol in dichloromethane . Reaction solvents (e.g., 2-methyl tetrahydrofuran, methanol) and stoichiometric ratios of reagents (e.g., ammonium chloride as a co-reductant) significantly impact yield optimization. Purity is often validated using HPLC and GC-MS .

Q. Which analytical techniques are most effective for characterizing the stereochemical configuration and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the structure and stereochemistry, with specific shifts for the hydroxymethyl and benzyl groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

- Supercritical Fluid Chromatography (SFC) : Resolves enantiomeric excess (e.g., 94% ee reported in enantioselective syntheses) .

- Infrared Spectroscopy (IR) : Identifies functional groups like carbonyl (C=O) and hydroxyl (O-H) stretches .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enantiomeric excess (ee) values reported across different synthetic protocols?

Discrepancies often arise from variations in catalytic systems or purification methods. For instance, iridium-catalyzed amination (50°C in DMF) may yield higher ee (94%) compared to non-catalytic routes . To address contradictions:

- Perform SFC or chiral HPLC to validate ee independently.

- Replicate reaction conditions (e.g., solvent polarity, temperature) from conflicting studies to isolate variables .

- Use computational modeling (e.g., DFT) to predict steric effects influencing stereoselectivity .

Q. What strategies optimize the regioselective functionalization of the piperazine ring without compromising the hydroxymethyl group?

- Protection-Deprotection : Temporarily protect the hydroxymethyl group using tert-butyldimethylsilyl (TBS) ethers during alkylation or acylation steps .

- Catalytic Control : Employ transition-metal catalysts (e.g., Pd or Ir) to direct substitutions to specific nitrogen sites .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on less sterically hindered positions .

Q. How do crystallographic data and computational models reconcile structural ambiguities in piperazine derivatives?

- Single-Crystal X-ray Diffraction : Resolves absolute configuration and hydrogen-bonding networks. SHELX programs are widely used for refinement, though limitations in handling high torsional flexibility may require complementary DFT calculations .

- Molecular Dynamics (MD) Simulations : Predict conformational stability of the hydroxymethyl group under physiological conditions .

Q. Methodological Considerations

Q. What protocols mitigate decomposition during long-term storage of this compound?

- Storage Conditions : -20°C under inert gas (argon) to prevent oxidation of the hydroxymethyl group .

- Stability Monitoring : Regular HPLC analysis to detect degradation products (e.g., hydrolyzed carboxylate forms) .

Q. How can researchers validate synthetic intermediates when scaling up from milligram to gram quantities?

属性

IUPAC Name |

1-O-benzyl 4-O-tert-butyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-9-10-20(15(11-19)12-21)17(23)24-13-14-7-5-4-6-8-14/h4-8,15,21H,9-13H2,1-3H3/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINOMZOGOKYFHD-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN([C@H](C1)CO)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650654 | |

| Record name | 1-Benzyl 4-tert-butyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930782-89-1 | |

| Record name | 1-Benzyl 4-tert-butyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。